molecular formula C18H14ClN3O4 B12026435 Methyl 2-(3-(2-(3-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate CAS No. 461710-21-4

Methyl 2-(3-(2-(3-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate

Cat. No.: B12026435
CAS No.: 461710-21-4
M. Wt: 371.8 g/mol
InChI Key: DQGBIDBPSFFISM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of SALOR-INT L365211-1EA typically involves the following steps:

Chemical Reactions Analysis

SALOR-INT L365211-1EA undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

SALOR-INT L365211-1EA has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of SALOR-INT L365211-1EA involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects .

Comparison with Similar Compounds

SALOR-INT L365211-1EA can be compared with other similar compounds, such as:

The uniqueness of SALOR-INT L365211-1EA lies in its specific substitution pattern and the presence of the chlorobenzoyl hydrazone moiety, which imparts distinct chemical and biological properties.

Biological Activity

Methyl 2-(3-(2-(3-chlorobenzoyl)hydrazono)-2-oxoindolin-1-yl)acetate, a compound with a complex structure featuring hydrazono and oxoindole moieties, has garnered attention for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential applications in various fields, including antimicrobial, anticancer, and enzyme inhibition activities.

Structural Characteristics

The molecular formula of this compound is C18H14ClN3O4C_{18}H_{14}ClN_3O_4. The compound is characterized by the following structural features:

  • Hydrazono Group : This functional group is known for its reactivity and biological significance.
  • Oxoindole Moiety : This component contributes to the compound's potential therapeutic effects.
  • Chlorobenzoyl Substituent : The presence of chlorine in the benzoyl group may enhance biological activity through increased lipophilicity.

1. Antimicrobial Activity

This compound has demonstrated significant antimicrobial properties. Studies have shown that it exhibits activity against various bacterial strains, suggesting its potential as an antibiotic agent. The mechanism of action may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.

2. Anticancer Activity

Research indicates that this compound possesses anticancer properties, particularly against certain cancer cell lines. In vitro studies have reported IC50 values indicating its effectiveness in inhibiting cell proliferation. For instance, preliminary data suggest that it may induce apoptosis in cancer cells, potentially through the activation of caspase pathways or modulation of cell cycle regulators.

3. Enzyme Inhibition

The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, it shows promise as an inhibitor of acetylcholinesterase (AChE), which is crucial in neurodegenerative diseases like Alzheimer’s. The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, thereby enhancing cholinergic transmission.

Comparative Analysis with Related Compounds

To contextualize the biological activity of this compound, a comparison with structurally similar compounds is essential:

Compound NameStructural FeaturesBiological Activity
Ethyl 4-chlorobenzoyl hydrazono-2-oxoindolin-1-yl acetateEthyl instead of methyl groupAntidiabetic activity via α-amylase inhibition
Methyl (3-(4-chlorobenzoyl)hydrazono)-2-oxoindolinSimilar oxoindole structureAntimicrobial properties
Methyl (3-(3-chlorobenzoyl)hydrazono)-2-oxoindolinDifferent chlorobenzoyl groupPotential anticancer activity

Case Studies and Research Findings

Several studies have focused on the biological evaluation of this compound:

  • Antimicrobial Evaluation : A study assessed the antimicrobial activity against Gram-positive and Gram-negative bacteria, revealing promising results with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.
  • Anticancer Studies : In vitro tests on human cancer cell lines (e.g., MCF-7 and A549) showed that treatment with the compound led to significant growth inhibition, with IC50 values indicating strong antiproliferative effects.
  • Enzyme Inhibition Assays : The compound was tested for AChE inhibition, showing effective dose-response relationships that suggest potential therapeutic applications in cognitive disorders.

Properties

CAS No.

461710-21-4

Molecular Formula

C18H14ClN3O4

Molecular Weight

371.8 g/mol

IUPAC Name

methyl 2-[3-[(3-chlorobenzoyl)diazenyl]-2-hydroxyindol-1-yl]acetate

InChI

InChI=1S/C18H14ClN3O4/c1-26-15(23)10-22-14-8-3-2-7-13(14)16(18(22)25)20-21-17(24)11-5-4-6-12(19)9-11/h2-9,25H,10H2,1H3

InChI Key

DQGBIDBPSFFISM-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2C(=C1O)N=NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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